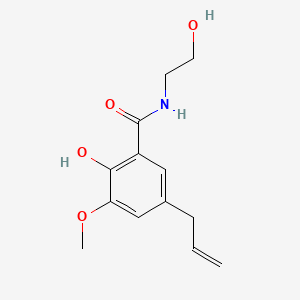
Alibendol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El alibendol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en síntesis orgánica y como compuesto modelo para estudiar mecanismos de reacción.
Biología: Se investiga por sus efectos en los procesos celulares y su potencial como herramienta bioquímica.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y otros productos químicos.
Mecanismo De Acción
El alibendol ejerce sus efectos al interactuar con objetivos moleculares y vías específicas. Se sabe que modula la actividad de las enzimas y los receptores involucrados en la motilidad gastrointestinal y la secreción biliar. Los objetivos moleculares y las vías exactas aún están bajo investigación, pero se cree que influye en los sistemas colinérgico y adrenérgico .
Compuestos Similares:
Albendazol: Un antihelmíntico benzimidazol utilizado para tratar infecciones parasitarias.
Mebendazol: Otro derivado de benzimidazol con propiedades antihelmínticas similares.
Eugenol: Un compuesto fenólico utilizado como material de partida en la síntesis de this compound
Unicidad: El this compound es único debido a su combinación específica de grupos funcionales, que le confieren sus propiedades antiespasmódicas y coleréticas distintas. A diferencia de otros compuestos similares, la estructura del this compound le permite interactuar con un conjunto único de objetivos moleculares, lo que lo hace particularmente efectivo en el tratamiento de ciertos trastornos gastrointestinales .
Análisis Bioquímico
Biochemical Properties
Alibendol plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is known to interact with enzymes involved in bile production and secretion, such as cholecystokinin . This compound’s interaction with these enzymes enhances bile flow and reduces spasms in the gastrointestinal tract. Additionally, it binds to specific receptors on smooth muscle cells, leading to muscle relaxation .
Cellular Effects
This compound affects various types of cells and cellular processes. In smooth muscle cells, it induces relaxation by inhibiting calcium influx, which is crucial for muscle contraction . This inhibition affects cell signaling pathways, particularly those involving calcium ions. This compound also influences gene expression by modulating the activity of transcription factors involved in muscle contraction and relaxation . Furthermore, it impacts cellular metabolism by altering the production of metabolic intermediates involved in muscle function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific receptors on smooth muscle cells, leading to the inhibition of calcium channels . This inhibition prevents calcium ions from entering the cells, thereby reducing muscle contraction. This compound also interacts with enzymes involved in bile production, enhancing their activity and promoting bile flow . Additionally, it modulates gene expression by affecting transcription factors that regulate muscle contraction and relaxation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions, but its activity may decrease over prolonged periods . In in vitro studies, this compound maintains its muscle-relaxing properties for several hours, but its efficacy diminishes with time due to degradation . In in vivo studies, long-term administration of this compound has shown sustained effects on muscle relaxation and bile flow, although the compound’s stability and activity may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces muscle spasms and promotes bile flow without significant adverse effects . At higher doses, it may cause toxicity and adverse effects such as gastrointestinal disturbances and liver damage . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to bile production and secretion . It interacts with enzymes such as cholecystokinin, enhancing their activity and promoting bile flow . This compound also affects metabolic flux by altering the levels of metabolites involved in muscle contraction and relaxation . The compound’s metabolism involves its conversion to various intermediates, which are further processed by liver enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It is absorbed in the gastrointestinal tract and transported to the liver, where it undergoes metabolism . This compound’s distribution within tissues is influenced by its binding to plasma proteins, which affects its localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound is primarily in the smooth muscle cells of the gastrointestinal tract . It targets specific compartments within these cells, such as the plasma membrane and intracellular calcium stores . This compound’s activity is influenced by its localization, as it needs to bind to specific receptors and inhibit calcium channels to exert its muscle-relaxing effects . Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to its target compartments .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El alibendol se puede sintetizar utilizando 2-metoxifenol-4-(2-propenil) (eugenol) como material de partida. El proceso implica los siguientes pasos :
Activación: Reaccionar 2-metoxifenol-4-(2-propenil) con una base de metal alcalino para activar el compuesto.
Adición de Dióxido de Carbono: Reaccionar el compuesto activado con dióxido de carbono para formar ácido 2-hidroxi-3-metoxibenzoico-5-(2-propenil).
Acoplamiento: Reaccionar el derivado de ácido benzoico con etanolamina para producir this compound.
Métodos de Producción Industrial: La producción industrial de this compound sigue una ruta sintética similar, pero está optimizada para la fabricación a gran escala. El proceso implica el uso de materiales de partida fácilmente disponibles y condiciones de reacción eficientes para minimizar los costes y maximizar el rendimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones: El alibendol experimenta varias reacciones químicas, incluyendo:
Oxidación: El this compound se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el this compound en sus formas reducidas, alterando sus grupos funcionales.
Sustitución: El this compound puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.
Sustitución: Se emplean diversos agentes halogenantes y nucleófilos en reacciones de sustitución.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes o aminas .
Comparación Con Compuestos Similares
Albendazole: A benzimidazole anthelmintic used to treat parasitic infections.
Mebendazole: Another benzimidazole derivative with similar anthelmintic properties.
Eugenol: A phenolic compound used as a starting material in the synthesis of alibendol
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer its distinct antispasmodic and choleretic properties. Unlike other similar compounds, this compound’s structure allows it to interact with a unique set of molecular targets, making it particularly effective in treating certain gastrointestinal disorders .
Propiedades
IUPAC Name |
2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-prop-2-enylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-4-9-7-10(13(17)14-5-6-15)12(16)11(8-9)18-2/h3,7-8,15-16H,1,4-6H2,2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJHTFHIQDEGKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C(=O)NCCO)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046490 | |
| Record name | Alibendol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26750-81-2 | |
| Record name | Alibendol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26750-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alibendol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026750812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alibendol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alibendol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALIBENDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8CO1VZK2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known therapeutic uses of Alibendol?
A1: this compound, also known as 2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide, is clinically recognized for its antispasmodic, choleretic (bile secretion stimulating), and cholekinetic (gallbladder contracting) properties. [] These pharmacological actions make it beneficial in addressing various digestive disorders, including dyspepsia associated with biliary insufficiency, alimentary intolerance, and constipation of hepatic origin. [] Additionally, this compound has shown potential in managing conditions like urticaria, pruritus, and migraine. []
Q2: Has this compound been associated with any adverse cardiovascular effects?
A3: While this compound is generally considered safe, a case report documented a 46-year-old male with a history of coronary artery disease experiencing acute myocardial infarction following the use of this compound, aceclofenac (a COX-2 inhibitor), and orphenadrine (a muscle relaxant). [] The patient developed intermittent chest pain after taking the medications, which worsened and became sustained. [] While a direct causal relationship between this compound and the myocardial infarction cannot be definitively established from this single case, it highlights the need for vigilance and further research to understand the potential cardiovascular risks associated with this compound, especially in patients with pre-existing heart conditions.
Q3: What analytical methods are commonly employed to quantify this compound in biological samples?
A4: High-performance liquid chromatography (HPLC) coupled with UV detection has emerged as a reliable and sensitive technique for determining this compound concentrations in biological matrices like human plasma. [, ] Researchers have developed and validated specific HPLC-UV methods, including one notable approach that eliminates the use of acetonitrile, showcasing its applicability in pharmacokinetic studies. [, ] These advancements in analytical methodologies enable precise and accurate quantification of this compound, facilitating a deeper understanding of its pharmacokinetic profile and aiding in optimizing its therapeutic use.
Q4: Can you elaborate on the synthesis of this compound?
A5: Multiple synthetic routes have been explored for this compound. One approach involves using 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) as the starting material. [, , ] This method utilizes a series of reactions, including allylation, oxidation, esterification, Claisen rearrangement, and aminolysis, to yield this compound. [] Another strategy involves the m-CPBA oxidation of o-vanillin, converting it to the corresponding ester, which is further processed to obtain this compound. [, ] Furthermore, a novel metal-free thermal activation of molecular oxygen allows for the direct α-CH2-oxygenation of free amines, presenting an efficient route to synthesize this compound. [] These diverse synthetic strategies highlight the ongoing efforts to optimize this compound production, potentially leading to more efficient and cost-effective methods.
Q5: Are there studies focusing on the dissolution properties of this compound?
A6: Yes, research has been conducted to establish dissolution test methods for this compound tablets. [] This research aimed to develop a standardized and reliable method for assessing the dissolution rate of this compound from tablet formulations. [] Understanding the dissolution characteristics is crucial for ensuring consistent drug release and optimizing its bioavailability.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(4-AMINOBUTYL)(ETHYL)AMINO]-1H,2H,3H,4H-BENZO[F]PHTHALAZINE-1,4-DIONE](/img/structure/B1195191.png)
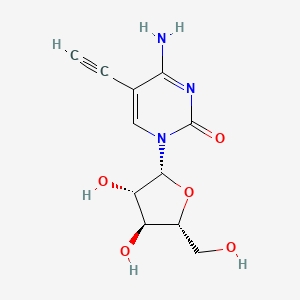
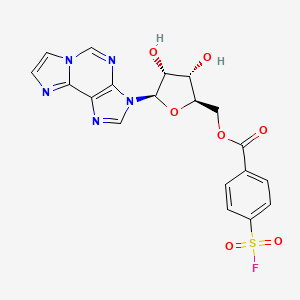
![N-[3-hydroxy-2-methyl-6-[[3,5,10,12-tetrahydroxy-3-(1-hydroxyethyl)-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide](/img/structure/B1195197.png)
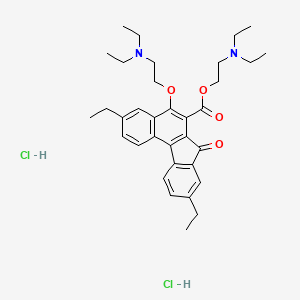
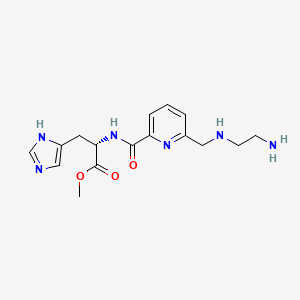

![3,5-diamino-N-[2-[[3-[2-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)methylamino]ethylamino]-3-oxopropyl]-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1195203.png)
![[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate](/img/new.no-structure.jpg)
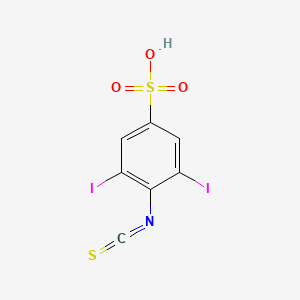
![(2S)-2-amino-3-[4-(3,5-diiodo-4-sulfooxyphenoxy)-3-iodophenyl]propanoic acid](/img/structure/B1195209.png)

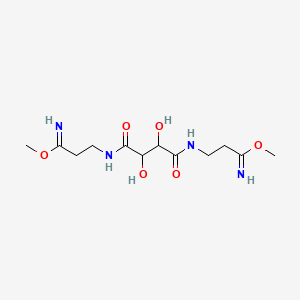
![1,2,5-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;acetate](/img/structure/B1195214.png)
